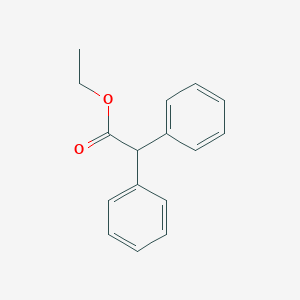

Ethyl diphenylacetate

Beschreibung

Evolution of Synthetic Approaches to Diphenylacetic Acid Esters

The preparation of esters is a fundamental transformation in organic chemistry, with numerous methods developed over time. libretexts.org Early methods for synthesizing diphenylacetic acid esters involved the phenylation of simpler esters. For example, the reaction of ethyl acetate (B1210297) with reagents like bromobenzene (B47551) and sodium amide was reported to yield ethyl diphenylacetate, although often as a disubstituted byproduct in phenylation reactions of esters. acs.org

A significant advancement in the synthesis of α,α-disubstituted esters came with the development of metal-catalyzed cross-coupling reactions. Modern palladium-catalyzed methods, for instance, have enabled the arylation of acetoacetate (B1235776) esters, which can then be de-acylated to produce 2-arylacetic acid esters. csir.co.za While direct arylation of phenylacetate (B1230308) esters with K3PO4 as a base may not be effective, using a stronger base like sodium tert-butoxide can facilitate the formation of this compound. csir.co.za More recent innovations include the enantioselective C-H olefination of diphenylacetic acid substrates using palladium(II) catalysts with chiral amino acid ligands, showcasing the ongoing evolution of synthetic strategies to create complex and stereochemically defined molecules from diphenylacetate precursors. nih.gov

Another classical and direct route to this compound involves the reaction of diphenylketene (B1584428) with ethanol (B145695). Diphenylketene, a reactive intermediate, readily undergoes nucleophilic addition with alcohols to form the corresponding ester. acs.org

Early Reports on the Synthesis and Reactivity of Diphenylacetic Acid Derivatives

The history of this compound is intrinsically linked to the discovery and study of ketenes. In 1905, Hermann Staudinger, a pioneer in both polymer and ketene (B1206846) chemistry, was the first to isolate and characterize diphenylketene. advancedsciencenews.comchemistryviews.orgorgchemres.org Staudinger's initial synthesis involved the dehalogenation of 2-chloro-2,2-diphenylacetyl chloride with zinc. orgchemres.orgwikipedia.org This discovery was a significant milestone, as most ketenes are highly unstable and difficult to isolate. acs.org

Staudinger's work demonstrated the synthetic utility of ketenes, including their reaction with alcohols to form esters. acs.org The reaction of diphenylketene with ethanol provides a direct pathway to this compound. Although Eduard Wedekind had generated diphenylketene from the dehydrohalogenation of diphenylacetyl chloride with triethylamine (B128534) in 1901, he did not isolate or characterize it at the time. wikipedia.org Staudinger's comprehensive investigation into the reactivity of ketenes laid the groundwork for their use as versatile intermediates in organic synthesis, including the preparation of β-lactams, which are core structures in many antibiotics. acs.orgwikipedia.org

Historical Development of Diphenylacetylene (B1204595) as a Key Synthetic Precursor

Diphenylacetylene, also known as tolan, is a fundamental building block in organic synthesis and a precursor to various organic structures. ebi.ac.ukwikipedia.org While not a direct precursor to this compound in a single step, its chemistry is relevant to the synthesis of the diphenylmethyl moiety.

Historically, one of the common laboratory preparations of diphenylacetylene involves a two-step process starting from trans-stilbene (B89595). chegg.comwvu.edu The first step is the bromination of trans-stilbene to yield meso-1,2-dibromo-1,2-diphenylethane. chegg.comprezi.com This is followed by a double dehydrobromination reaction using a strong base, such as potassium hydroxide, under high temperatures to form the carbon-carbon triple bond of diphenylacetylene. chegg.comprezi.comprezi.comorgsyn.org Other historical syntheses include the reaction of benzil (B1666583) with hydrazine (B178648) to form a bis(hydrazone), which is then oxidized. wikipedia.org

Diphenylacetylene serves as a precursor in the synthesis of other important compounds like hexaphenylbenzene (B1630442) through Diels-Alder reactions or trimerization. wikipedia.org Its utility as a building block in organic and organometallic chemistry has been well-established for decades. ebi.ac.uknih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPHPZOQIVEWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188234 | |

| Record name | Ethyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-99-3 | |

| Record name | Ethyl diphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl diphenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3468-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL DIPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ89QF16O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Transformations and Applications of Ethyl Diphenylacetate and Its Derivatives

Ethyl Diphenylacetate as a Fundamental Building Block in Complex Molecule Construction

The inherent reactivity of the this compound scaffold allows for its elaboration into a diverse array of more complex molecules, making it a valuable asset in the synthetic chemist's toolbox.

Multi-step synthesis is a cornerstone of organic chemistry, enabling the creation of complex target molecules from simpler, readily available starting materials. littleflowercollege.edu.in this compound and its parent acid, diphenylacetic acid, are frequently employed as key intermediates in such synthetic sequences. For instance, the Grignard reaction, a classic carbon-carbon bond-forming reaction, can be utilized to transform ethyl acetoacetate (B1235776) into 4,4-diphenyl-3-buten-2-one (B14743164) in a multi-step process that involves protection, Grignard addition, and dehydration. scribd.com

The general approach in multi-step synthesis involves a series of reactions where the product of one step becomes the starting material for the next. littleflowercollege.edu.in This systematic approach allows for the gradual construction of molecular complexity. The design of these synthetic routes often involves a process called retrosynthesis, where the target molecule is conceptually broken down into simpler precursors. leah4sci.com

The versatility of the diphenylacetate core is further demonstrated in the synthesis of pharmaceutical agents. For example, derivatives of (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid are key intermediates in the preparation of (R)-doxapram. google.com This synthesis involves the hydrolysis of a nitrile to an amide and then to the corresponding carboxylic acid, followed by derivatization and cyclization steps. google.com

A variety of reactions can be performed on the diphenylacetate framework, including oxidation, reduction, and substitution, to introduce new functional groups and build molecular complexity.

The unique electronic and structural properties of the diphenylacetylene (B1204595) moiety, which can be derived from diphenylacetate precursors, make it an attractive component for advanced organic materials. Diphenylacetylene itself exhibits fluorescence and is utilized in the development of polymers and as a precursor in various chemical reactions. cymitquimica.com

One significant application lies in the synthesis of poly(diphenylacetylene)s. These polymers, which can be synthesized through the polymerization of diphenylacetylene derivatives, are promising candidates for chiral materials due to their high thermal stability and ability to form helical structures. oup.com For instance, optically active poly(diphenylacetylene) derivatives have been synthesized and evaluated for their chiral recognition abilities as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.comjst.go.jp The synthesis of these polymers often involves the polymerization of a functionalized diphenylacetylene monomer, followed by post-polymerization modification to introduce chiral groups. oup.com

Furthermore, the compression of diphenylacetylene at high pressures can lead to the formation of one-dimensional diamond-like carbon nanothreads. acs.org These materials exhibit a low optical bandgap, making them attractive for applications in organic electronics as potential semiconductors with exceptional mechanical properties. acs.org The synthesis is achieved by reacting diphenylacetylene in diamond anvil cells at high pressures. acs.org

The derivatization of C60, a fullerene, with diphenylacetylene boronic acid derivatives has also been explored to create materials with tailored electronic properties. diva-portal.org This highlights the potential of diphenylacetate-derived structures in the field of materials science.

Derivatization Strategies for Modified Diphenylacetate Scaffolds

The functionalization of the diphenylacetate core is crucial for tailoring its properties for specific applications. Various derivatization strategies have been developed to introduce diverse functional groups and to create chiral derivatives.

The introduction of various functional groups onto the diphenylacetate scaffold allows for the synthesis of a wide range of derivatives with specific chemical and physical properties. This can be achieved through various chemical transformations.

For example, the amino group in ethyl 2-amino-2,2-diphenylacetate can undergo substitution reactions, leading to a variety of substituted derivatives. The parent compound itself can be synthesized via a nucleophilic substitution reaction between ethyl chloroacetate (B1199739) and diphenylamine.

Hypervalent iodine reagents have been employed for the oxidative dearomatization of arylamines and in intermolecular spirocarbocyclization reactions involving diphenylacetylene, leading to the formation of complex spirocyclic structures. beilstein-journals.org These reagents offer mild and environmentally friendly conditions for such transformations. beilstein-journals.org

The ester functionality of this compound can also be a site for derivatization. For instance, it can be converted to other esters or amides. The synthesis of adiphenine, 2-(diethylamino)ethyl 2,2-diphenylacetate, involves the esterification of diphenylacetic acid with 2-(diethylamino)ethanol. nih.gov

The following table summarizes some examples of derivatization reactions of diphenylacetate and its related compounds:

| Starting Material | Reagent(s) | Product | Reaction Type |

| Ethyl acetoacetate | 1. Ethylene glycol, p-toluenesulfonic acid 2. Phenylmagnesium bromide 3. H3O+ | 4,4-Diphenyl-3-buten-2-one | Protection, Grignard reaction, Dehydration |

| (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile | Acid | (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid | Hydrolysis |

| N-methoxybenzamide and diphenylacetylene | PIFA, TFA | Spirodienone compound | Spirocarbocyclization |

| Diphenylacetic acid | 2-(Diethylamino)ethanol | Adiphenine | Esterification |

The synthesis of enantiomerically pure or enriched diphenylacetate derivatives is of significant interest, particularly for applications in asymmetric catalysis and chiral separations.

One approach involves the use of chiral starting materials or reagents. For example, the synthesis of optically active poly(diphenylacetylene) derivatives often starts with a chiral monomer or involves the reaction of a precursor polymer with a chiral amine. oup.commdpi.com These chiral polymers can form helical structures with a preferred handedness, which is crucial for their chiral recognition abilities. oup.commdpi.com

Chiral diols with C2 symmetry have been used to synthesize optically active esters of diphenylacetic acid. conicet.gov.ar The esterification can be carried out using methods such as the DCC/DMAP method or by reacting the corresponding acid chloride. conicet.gov.ar

Another strategy involves the resolution of racemic mixtures. For instance, (R)-doxapram can be obtained in enantiomeric excess by reacting a racemic mixture of doxapram (B1670896) with a chiral acid, leading to the formation of a salt with one enantiomer that is insoluble and can be separated. google.com

The development of chiral stationary phases (CSPs) for HPLC is a major application of chiral diphenylacetate derivatives. mdpi.com Poly(diphenylacetylene) derivatives bearing chiral amide groups have been synthesized and used as CSPs, demonstrating good chiral recognition abilities. oup.comjst.go.jp The performance of these CSPs is often dependent on the helical structure of the polymer. mdpi.com

The following table provides examples of chiral diphenylacetate derivatives and their applications:

| Chiral Derivative | Application |

| Optically active poly(diphenylacetylene)s | Chiral stationary phases for HPLC |

| (11R,12R)-Diphenylacetate esters of a chiral diol | Precursors for macrocycles |

| (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid derivatives | Intermediates in the synthesis of (R)-doxapram |

Advanced Transformations of Diphenylacetylene in Chemical Synthesis

Diphenylacetylene, a key derivative accessible from diphenylacetate precursors, undergoes a variety of advanced chemical transformations, further expanding its synthetic utility.

The carbon-carbon triple bond in diphenylacetylene is a rich source of reactivity, participating in coupling and addition reactions. nih.gov Palladium-catalyzed cross-coupling reactions of arylboronic acids with acetylene, for example, provide a route to diaryl ethynes like diphenylacetylene. nih.gov

Hypervalent iodine reagents can mediate the intermolecular spirocarbocyclization of N-methoxybenzamide with diphenylacetylene to yield spirodienone compounds. beilstein-journals.org This highlights the ability of diphenylacetylene to participate in complex bond-forming cascades.

Furthermore, diphenylacetylene can be used in the synthesis of polysubstituted pyrroles via oxidative nitrene addition reactions. cymitquimica.com It also undergoes cycloaddition reactions, making it a valuable building block in synthetic organic chemistry. cymitquimica.com

The addition of sulfenyl chlorides to diphenylacetylene has also been studied, providing a method for the derivatization of the alkyne. researchgate.net These transformations underscore the versatility of the diphenylacetylene scaffold in constructing diverse and complex molecular architectures.

An in-depth exploration of advanced synthetic strategies reveals the versatility of this compound and its derivatives in constructing complex molecular architectures. These transformations, ranging from stereoselective additions to metal-catalyzed couplings, underscore the compound's significance in modern organic synthesis.

1 Carbolithiation Reactions and Stereoselective Outcomes

Carbolithiation, the addition of an organolithium reagent across a carbon-carbon multiple bond, offers a powerful method for C-C bond formation. wikipedia.orgrsc.org In the context of α,β-unsaturated esters like this compound, this reaction can proceed with high stereoselectivity, dictated by factors such as the nature of the organolithium reagent, solvent, and the presence of chiral ligands. rsc.org The addition of organolithiums to substrates structurally related to this compound, such as diphenylacetylene, has been shown to be a highly stereoselective process. wikipedia.orgacs.orgacs.orgucd.ie For instance, the carbolithiation of diphenylacetylene with ethyllithium, followed by trapping with an electrophile, serves as a key step in the synthesis of (Z)-tamoxifen, highlighting the reaction's stereochemical control. wikipedia.org

Research on cinnamyl derivatives and other β-substituted styrenes has demonstrated that the stereochemical outcome of carbolithiation can be influenced by the geometry of the starting olefin and the use of chiral ligands. rsc.org The presence of coordinating groups within the substrate can direct the approach of the organolithium reagent, leading to high levels of diastereoselectivity. rsc.org Although direct studies on this compound are less common, the principles derived from related systems suggest that its carbolithiation would proceed with predictable and controllable stereochemistry, yielding highly functionalized and stereodefined products. The resulting vinyl or alkyl lithium species are versatile intermediates for further synthetic transformations. wikipedia.org

Table 1: Stereoselective Carbolithiation of Diphenylacetylene

This table summarizes the stereoselective carbolithiation of diphenylacetylene, a reaction analogous to what could be expected for derivatives of this compound.

| Organolithium Reagent | Electrophile | Product | Stereochemistry | Reference |

| Ethyllithium | Triisopropyl borate | (E)-1,2-diphenyl-1-butylene boronic acid | Stereoselective | acs.orgacs.org |

| n-Butyllithium | Various | Tetrasubstituted olefins | Stereoselective | wikipedia.org |

2 Cycloaddition Reactions (e.g., [3+2] Cycloaddition, [2+2+2] Cycloaddition with Nitriles)

Cycloaddition reactions provide an efficient pathway to construct cyclic compounds. This compound and its derivatives, particularly those with unsaturated functionalities, can participate in various cycloaddition reactions.

[3+2] Cycloaddition: These reactions involve a three-atom component and a two-atom component to form a five-membered ring. sci-rad.com Azomethine ylides, for example, can react with alkynes like diphenylacetylene in a [3+2] cycloaddition to yield dihydropyrroles. sci-rad.comnih.gov The reaction of thioisatin with thiazolidine-2-carboxylic acid in the presence of diphenylacetylene as a dipolarophile generates a diastereomeric mixture of spiro-bicyclic compounds, demonstrating the utility of this approach for creating complex heterocyclic scaffolds. nih.gov

[2+2+2] Cycloaddition with Nitriles: This type of cycloaddition is a powerful tool for the synthesis of substituted benzene (B151609) rings and pyridines. wikipedia.orgrsc.org The reaction involves the metal-catalyzed trimerization of three unsaturated components. wikipedia.org When one of the components is a nitrile, the reaction leads to the formation of a pyridine (B92270) ring. Iron-catalyzed cycloaddition of alkynenitriles with alkynes such as diphenylacetylene has been shown to produce pyridine derivatives. nih.gov Similarly, manganese carbonyl complexes can catalyze the formal cyclotrimerization of alkynes. acs.org The versatility of this reaction allows for the combination of different alkynes and nitriles, providing access to a wide array of substituted aromatic and heteroaromatic compounds. rsc.orgnih.gov

Table 2: Examples of Cycloaddition Reactions with Diphenylacetylene

This table provides examples of cycloaddition reactions involving diphenylacetylene, a core structural feature of this compound derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [3+2] Cycloaddition | Azomethine ylide, Diphenylacetylene | Thermal | Dihydropyrrole | sci-rad.com |

| [3+2] Cycloaddition | Thioisatin, Thiazolidine-2-carboxylic acid, Diphenylacetylene | Refluxing acetonitrile | Spiro-bicyclic adduct | nih.gov |

| [2+2+2] Cycloaddition | Alkynenitrile, Diphenylacetylene | Fe(OAc)₂, L₁₂, Zn, DMF | Pyridine derivative | nih.gov |

| [2+2+2] Cycloaddition | Diphenylacetylene | Ni(COD)(PMe₃)₂ | Phenyl-substituted benzo[k]- and -[m]tetraphenes | thieme-connect.com |

3 Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the functionalization of derivatives of this compound. researchgate.netwikipedia.org

This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. researchgate.netdiva-portal.org It has been widely used to synthesize a variety of functionalized 1,2-diphenylacetylene derivatives. researchgate.net For instance, the Sonogashira coupling is a key step in the synthesis of new 1,2-diphenylacetylene derivatives containing l-prolinamide (B555322) substituents. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile method for the late-stage functionalization of complex molecules. mdpi.com Highly regioselective mono- and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene with arylacetylenes have been developed, leading to the efficient synthesis of 2,3-diiodinated diphenylacetylene and iodinated meta-terphenylacetylene derivatives. rsc.org

Table 3: Sonogashira Coupling of Diphenylacetylene Derivatives

This table highlights the versatility of the Sonogashira coupling in synthesizing various diphenylacetylene derivatives.

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| 5-Substituted-1,2,3-triiodobenzene | Arylacetylene | Pd(PPh₃)₄, CuI | Diiodinated diphenylacetylene | rsc.org |

| Iodobenzene | Phenylacetylene | PdCl₂, L₂, K₂CO₃ | Diphenylacetylene | mdpi.com |

| Various aryl halides | Terminal acetylenes with l-prolinamide | Pd catalyst | Functionalized 1,2-diphenylacetylenes | researchgate.net |

4 Formation of Metallacycles and Oxidative Coupling Reactions

The interaction of this compound derivatives with transition metals can lead to the formation of metallacyclic intermediates, which are pivotal in numerous catalytic cycles. The oxidative coupling of two alkyne molecules on a metal center is a common route to metallacyclopentadienes. escholarship.orgresearchgate.net For example, the reaction of a cobalt(I) complex with diphenylacetylene leads to the formation of cobaltacyclopentadiene complexes. escholarship.org Similarly, vanadium complexes react with diphenylacetylene via oxidative coupling to form vanadacyclopentatriene complexes. acs.org Tantalum alkylidene complexes also react with diphenylacetylene to yield tantalacyclobutene complexes. mit.edu

These metallacycles can then undergo further reactions, such as reductive elimination or insertion of another unsaturated molecule, to form a variety of organic products. escholarship.orgacs.org Oxidative coupling reactions, in a broader sense, involve the coupling of two molecular entities through an oxidative process, often catalyzed by a transition metal. wikipedia.orgresearchgate.net The oxidative coupling of diphenylacetylene with phenylboronic acid, catalyzed by palladium, yields tetrasubstituted olefins. researchgate.net Manganese(III) acetate (B1210297) can promote the radical oxidative coupling of enol esters with phosphites to synthesize β-ketophosphonates. sioc-journal.cn These reactions demonstrate the potential for this compound derivatives to participate in oxidative C-C and C-heteroatom bond-forming reactions.

Table 4: Formation of Metallacycles from Diphenylacetylene

This table showcases the formation of various metallacycles from the reaction of transition metal complexes with diphenylacetylene.

| Metal Complex | Product Metallacycle | Subsequent Reactions | Reference |

| (η⁵-C₅H₅)(PPh₃)Co(η²-(Me₃Si)C≡C(CO₂Et)) | Cobaltacyclopentadiene | [2+2+2] Cycloaddition | escholarship.org |

| {[η⁵:η¹-C₅H₄(CH₂)₂NMe₂]V(μ-Cl)}₂ | Vanadacyclopentatriene | - | acs.org |

| Ta(CHCMe₃)(DIPP)₃(THF) | Tantalacyclobutene | Living polymerization of alkynes | mit.edu |

5 C-H Functionalization Strategies in Related Systems

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying organic molecules. liverpool.ac.ukresearchgate.netmdpi.com While direct C-H functionalization of the ester this compound itself is not extensively documented, studies on closely related systems such as diphenylacetic acid and diphenylmethane (B89790) provide significant insights into the potential of this approach.

Palladium(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid has been achieved using mono-protected chiral amino acid ligands. nih.gov This reaction proceeds via a carboxylate-directed C-H activation, leading to the formation of chiral olefinated products with high enantioselectivity. nih.gov The carboxylate group acts as a directing group, facilitating the C-H cleavage through the formation of a palladacycle intermediate. le.ac.ukacs.org Furthermore, C-H functionalization of diphenylmethane derivatives has been explored for various transformations, including amination and oxidation. mdpi.comnih.gov For example, benzylic C-H amination of 1,1-diphenylmethane derivatives can be accomplished using N-aminopyridinium intermediates. nih.gov Electrochemical methods have also been developed for the functionalization of benzylic C(sp³)–H bonds, using acetic acid as a hydrogen atom transfer reagent. bohrium.com These strategies highlight the potential for developing novel C-H functionalization methods for this compound and its derivatives, enabling the direct introduction of various functional groups.

Table 5: C-H Functionalization of Diphenylacetic Acid and Diphenylmethane Derivatives

This table illustrates various C-H functionalization strategies applied to systems structurally related to this compound.

| Substrate | Reaction Type | Catalyst/Reagent | Product | Reference |

| Diphenylacetic Acid | Enantioselective C-H Olefination | Pd(II), Chiral amino acid ligand | Chiral olefinated products | nih.gov |

| Diphenylacetic Acid | ortho-Lactonization | Pd(OAc)₂, Phenyliodonium diacetate | Benzofuranones | acs.org |

| 1,1-Diphenylmethane | Benzylic C-H Amination | N-aminopyridinium triflate, NIS | N-benzylaminopyridiniums | nih.gov |

| Diphenylmethane | C(sp³)-H Functionalization | Electrochemical, Acetic Acid | Functionalized diphenylmethane | bohrium.com |

Spectroscopic and Advanced Characterization Techniques for Structure and Reactivity Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of ethyl diphenylacetate. Both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present. The ethyl group gives rise to a triplet and a quartet, typical of an ethyl ester. The methine proton (CH) appears as a singlet, and the aromatic protons of the two phenyl groups produce a complex multiplet in the aromatic region of the spectrum. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.govhmdb.cachemicalbook.com Key resonances include those for the carbonyl carbon of the ester group, the methine carbon, the two carbons of the ethyl group, and the distinct carbons of the phenyl rings (ipso, ortho, meta, and para).

| ¹H NMR Chemical Shifts (CDCl₃) | ¹³C NMR Chemical Shifts (CDCl₃) |

| Proton | Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.2 |

| CH₂ (ethyl) | ~4.2 |

| CH (methine) | ~5.1 |

| Aromatic H | ~7.2-7.4 |

| Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and assessing its purity. biosynth.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (240.30 g/mol ). nih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. libretexts.orgdocbrown.info For this compound, a prominent peak is often observed at m/z 167, which corresponds to the diphenylmethyl cation [CH(C₆H₅)₂]⁺, resulting from the cleavage of the ester bond. nih.gov The presence of the molecular ion at m/z 240 and other expected fragments confirms the identity of the compound. nih.gov

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the optical properties of this compound by measuring its absorption of light in the ultraviolet and visible regions. rsc.orgscience-softcon.de The absorption spectrum is characterized by absorption bands corresponding to electronic transitions within the molecule. The phenyl groups in this compound contain π-electrons that can be excited to higher energy levels. The UV-Vis spectrum typically shows strong absorptions in the UV region, which are characteristic of the phenyl chromophores. science-softcon.deresearchgate.net

| Spectroscopic Data | |

| Technique | Observation |

| UV-Vis λmax | Typically in the UV region due to phenyl groups |

Advanced Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

Advanced spectroscopic methods are invaluable for monitoring the progress of reactions involving this compound and for conducting kinetic studies. evitachem.comacs.orgrsc.orgoarjpublication.com Techniques like in-situ NMR or UV-Vis spectroscopy can track the concentration of reactants and products over time, providing insights into reaction rates and mechanisms. core.ac.uk For instance, the synthesis of this compound can be monitored to determine reaction completion. rsc.orggoogle.comrsc.org Similarly, the hydrolysis of the ester can be followed kinetically to determine the rate law and activation energy of the reaction. oarjpublication.com

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Synthetic Routes for Ethyl Diphenylacetate

Traditional synthesis of this compound often relies on classical methods such as the Fischer esterification of diphenylacetic acid. While effective, current research is pivoting towards more efficient, sustainable, and scalable methodologies. Future developments are focused on two key areas: biocatalysis and continuous flow synthesis.

Biocatalytic approaches, utilizing enzymes like lipases or esterases, offer a highly selective and environmentally benign alternative to conventional acid catalysts. semanticscholar.orgnih.gov Research into the enzymatic synthesis of related compounds, such as ethyl phenylacetate (B1230308), has demonstrated the potential of using lyophilized mycelia from microorganisms like Aspergillus oryzae and Rhizopus oryzae as whole-cell biocatalysts. semanticscholar.org These enzymatic reactions can be performed in organic solvents under mild conditions, leading to high conversion yields and simplifying downstream processing. semanticscholar.org The application of this technology to this compound is a promising research frontier, aiming to develop robust enzymatic processes for its production. dtu.dkrjpbr.com

Continuous flow chemistry is another emerging area poised to revolutionize the synthesis of esters like this compound. Flow reactors offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. nih.gov The synthesis of other esters, such as ethyl diazoacetate, in continuous-flow microreactors has proven successful, enabling safer and more efficient production. nih.gov Adapting this technology for the esterification of diphenylacetic acid could lead to a highly efficient, automated, and scalable manufacturing process for this compound, minimizing waste and energy consumption.

Exploration of New Catalytic Systems for Diphenylacetate and Diphenylacetylene (B1204595) Transformations

The structural similarity between diphenylacetate and diphenylacetylene—a key building block in organic synthesis—suggests that catalytic systems developed for one may inspire transformations for the other. wikipedia.org Research into the polymerization of diphenylacetylene derivatives using early transition metal catalysts has revealed novel pathways to functional polymers. acs.org

A significant area of exploration is the metathesis polymerization of monomers containing diphenylacetylene units, which can be catalyzed by systems such as Tantalum(V) chloride (TaCl₅) combined with a cocatalyst like tetra-n-butyltin (n-Bu₄Sn). acs.orgrsc.org These catalytic systems facilitate the formation of poly(diphenylacetylene)s, which are π-conjugated polymers with potential applications in electronics and materials science due to their unique properties. rsc.org A systematic investigation into these polymerizations suggests that low-valent Tantalum species are involved, proceeding through an insertion ring expansion mechanism. acs.org This understanding opens the door to designing catalysts for controlled transformations of the diphenylacetate scaffold, potentially enabling its incorporation into novel polymer structures.

| Primary Catalyst | Cocatalyst | Monomer Type | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| TaCl₅ | n-Bu₄Sn | Diphenylacetylenes with SiMe₃ groups | Soluble, linear polymers with high thermal stability and fluorescence. | acs.orgrsc.org |

| WCl₆ | Ph₄Sn | General diphenylacetylenes | Poly(diphenylacetylene)s | acs.org |

| Mo[N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)[OCMe(CF₃)₂]₂ | None (Schrock-type initiator) | Substituted phenylacetylenes | Defined poly(phenylacetylene)s | rsc.org |

| Dicobalt octacarbonyl | None | Diphenylacetylene | Cyclotrimerization to hexaphenylbenzene (B1630442) | wikipedia.org |

Beyond polymerization, chemoenzymatic strategies are being explored to achieve selective transformations on complex molecules. nih.gov The development of new biocatalytic systems could enable specific modifications of the diphenylacetate structure, such as asymmetric hydrolysis or functionalization of the phenyl rings, which are challenging to achieve with conventional chemical methods.

Advanced Materials Science Applications Based on Diphenylacetate Scaffolds

The diphenylacetate scaffold holds untapped potential for applications in advanced materials science. While direct research on this compound-based materials is nascent, studies on closely related diphenylacetylene polymers provide a roadmap for future exploration.

Poly(diphenylacetylene)s are known for their intriguing properties, including high thermal stability, fluorescence, and high gas permeability. rsc.orgrsc.org By incorporating the this compound moiety into a polymer backbone or as a pendant group, it may be possible to create new materials that combine these desirable characteristics with the functionality of the ester group. The ester provides a reactive handle for post-polymerization modification, allowing for the tuning of material properties or the attachment of other functional molecules.

Research on the metathesis polymerization of monomers with two diphenylacetylene units has yielded linear polymers with diphenylacetylene units on the side chain. rsc.orgrsc.org These materials exhibit intense fluorescence and significant oxygen permeability, with properties that can be tuned by altering the substituents on the phenyl rings. rsc.orgrsc.org A similar strategy could be envisioned for monomers containing a diphenylacetate group, leading to functional polyacetylenes. Such materials could find applications in areas like gas separation membranes, sensor technology, or as emissive layers in organic light-emitting diodes (OLEDs). The development of polymers from diethynylarenes further underscores the potential for creating heat-resistant and functional materials from phenyl-alkyne building blocks. nih.gov

Integration of Computational and Experimental Methodologies for Rational Chemical Design

The convergence of computational chemistry and experimental synthesis is accelerating the discovery and optimization of new molecules and materials. This integrated approach, known as rational design, is a key future direction for research involving this compound derivatives.

Computational tools are increasingly used to design "drug-like" compound libraries by filtering for desirable pharmacokinetic properties in silico, thereby focusing synthetic efforts on the most promising candidates. nih.gov This methodology can be adapted to design novel diphenylacetate derivatives for materials science or other applications. Molecular modeling techniques can predict the properties of yet-unsynthesized molecules, such as their thermal stability, electronic properties, and conformational preferences. This predictive power allows researchers to screen vast virtual libraries of diphenylacetate analogs and prioritize the synthesis of those with the highest potential.

For example, in the development of new polymers, computational studies can model the polymerization process and predict the bulk properties of the resulting material. In catalyst design, quantum chemical calculations can elucidate reaction mechanisms and identify the structural features that lead to higher activity and selectivity. mdpi.com By combining these computational insights with targeted experimental work, the development cycle for new catalysts and materials based on the diphenylacetate scaffold can be significantly shortened, reducing costs and resource expenditure. mdpi.com

Sustainable and Green Chemistry Approaches in Diphenylacetate Synthesis and Utilization

The principles of green chemistry are becoming integral to modern chemical research and industry, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. ippi.ac.irippi.ac.ir The synthesis and application of this compound are ripe for innovation through these sustainable approaches.

Future research will likely focus on replacing traditional synthetic methods with greener alternatives. This includes the use of biocatalysts, such as enzymes, which operate under mild conditions in aqueous media, are biodegradable, and can be derived from renewable sources. dtu.dkdtu.dk The enzymatic synthesis of phenolic esters, for example, has been demonstrated under solvent-free conditions, highlighting a path to drastically reduce solvent waste. jetir.org

The development of novel catalytic systems is another cornerstone of green chemistry. This involves designing catalysts based on earth-abundant, non-toxic metals or developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. mdpi.com Furthermore, utilizing waste streams as a source for catalyst preparation is an emerging area of sustainable catalysis. mdpi.com For diphenylacetate synthesis, this could mean developing solid acid catalysts to replace corrosive liquid acids like sulfuric acid in esterification reactions.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing ethyl diphenylacetate purity in synthetic products?

- Methodological Answer : this compound purity can be determined using HPLC with UV detection (λ = 218–260 nm) or GC with flame ionization detection. For structural confirmation, combine H/C NMR (δ 5.02–7.85 ppm for aromatic protons) and IR spectroscopy (key peaks: 1758 cm for ester C=O stretch, 698 cm for phenyl ring vibrations). Elemental analysis (C: 76.65–82.05%, H: 5.51–5.63%) provides additional validation . Reference standards (CAS 3468-99-3) should be used for calibration .

Q. What synthetic routes are commonly employed for this compound preparation?

- Methodological Answer : A two-step synthesis involves:

Esterification : React diphenylacetic acid with ethanol under acid catalysis (e.g., HSO) at reflux.

Purification : Distill under reduced pressure (b.p. ~285°C at 20 mmHg) and recrystallize from ether/hexane.

Alternative methods include transesterification of mthis compound with ethanol in THF using n-BuLi at −78°C (74% yield) .

Q. How can researchers address discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations in melting points (e.g., 47.5°–79.5°C for bis-diphenylacetate derivatives) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and characterize crystals via X-ray diffraction. Consistently report recrystallization solvents and drying conditions .

Advanced Research Questions

Q. How do steric effects influence the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Bulky substituents on catalysts (e.g., (S)-propylene oxide) control stereochemistry by restricting transition-state geometries. Use kinetic resolution (e.g., chiral GC columns) to determine enantiomeric excess (ee). Computational modeling (DFT) can predict energy barriers for competing pathways .

Q. What strategies optimize reaction yields in low-temperature (−78°C) organometallic syntheses of this compound?

- Methodological Answer : Maintain strict anhydrous conditions (dry THF, N atmosphere). Pre-cool reagents to −78°C before addition to minimize side reactions. Monitor reaction progress via in situ IR spectroscopy for real-time ester carbonyl peak tracking (1735–1761 cm) .

Q. How can conflicting HPLC/GC purity data for this compound be resolved?

- Methodological Answer : Discrepancies may stem from column selectivity (e.g., C18 vs. polar phases) or detector sensitivity. Cross-validate using orthogonal methods:

- GC-MS : Detect volatile impurities (e.g., residual ethanol).

- HPLC-DAD : Identify non-volatile contaminants (e.g., diphenylacetic acid).

- Karl Fischer titration : Quantify water content, which affects ester stability .

Q. What are the limitations of using this compound as a photoresist dissolution inhibitor?

- Methodological Answer : While bis-diphenylacetate derivatives improve photoresist resolution (λ = 218–260 nm), their high molecular weight (CHO) may reduce solubility in standard developers (e.g., tetramethylammonium hydroxide). Optimize formulations by blending with lower-MW esters (e.g., methyl phthalate) to balance dissolution kinetics .

Data Presentation and Analysis Guidelines

- Tables : Include retention times (HPLC/GC), NMR shifts, and elemental analysis results (calculated vs. observed).

- Statistical Tests : Apply ANOVA for batch-to-batch variability analysis (e.g., purity across 5 syntheses).

- Uncertainty Reporting : Quantify instrument error (e.g., ±0.1°C for melting points) and propagate through calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.